molecular formula C17H11F3N2O2 B5235944 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 633282-69-6

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5235944
CAS No.: 633282-69-6
M. Wt: 332.28 g/mol
InChI Key: VKBVETCJOBNXGQ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is an indole-based acetamide derivative characterized by:

  • Indole core: A heterocyclic aromatic structure known for its role in bioactive molecules, including neurotransmitters and anticancer agents.
  • 3-(Trifluoromethyl)phenyl substituent: The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)10-4-3-5-11(8-10)22-16(24)15(23)13-9-21-14-7-2-1-6-12(13)14/h1-9,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBVETCJOBNXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197331
Record name α-Oxo-N-[3-(trifluoromethyl)phenyl]-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633282-69-6
Record name α-Oxo-N-[3-(trifluoromethyl)phenyl]-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633282-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Oxo-N-[3-(trifluoromethyl)phenyl]-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of indole derivatives with trifluoromethyl-substituted aromatic compounds. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Fischer indole synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound References
N-(3-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Chloro and methyl groups on phenyl ring; oxoacetamide Antitumor (solid tumors) -CF₃ replaced with -Cl and -CH₃
2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxy (-OCF₃) on para position of phenyl ring Anticancer (broad spectrum) -OCF₃ vs. -CF₃; acetamide vs. oxoacetamide
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Thioether linkage; fluorobenzyl and isoxazole substituents Anticancer, antimicrobial Sulfur bridge; heterocyclic substituents
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide Ethyl linker; benzamide group Enhanced stability and activity Benzamide vs. oxoacetamide; ethyl spacer
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide Methyl groups on indole and trimethylphenyl Improved chemical reactivity Multiple -CH₃ groups vs. single -CF₃

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life compared to chloro- or methyl-substituted analogs .
  • Solubility: Analogs with polar groups (e.g., -OCF₃ or -NO₂) show improved solubility but may compromise blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

Indole Modifications :

  • Methylation at the indole 2-position (e.g., 2-(2-methyl-1H-indol-3-yl)...) boosts chemical reactivity but may reduce target selectivity .
  • Substitution with bulkier groups (e.g., benzyl) enhances anticancer activity but increases molecular weight, affecting bioavailability .

Phenyl Ring Variations :

  • Electron-withdrawing groups (-CF₃, -Cl) improve binding to enzymes like tyrosine kinases, while electron-donating groups (-CH₃, -OCH₃) favor anti-inflammatory effects .

Linker Optimization :

  • Ethyl or sulfonyl linkers between indole and phenyl rings alter conformational flexibility, impacting potency against specific cancer cell lines .

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